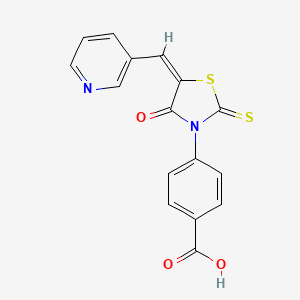

(E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid

Description

Properties

IUPAC Name |

4-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3S2/c19-14-13(8-10-2-1-7-17-9-10)23-16(22)18(14)12-5-3-11(4-6-12)15(20)21/h1-9H,(H,20,21)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKCRRFBFGBHPL-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid is a compound characterized by its unique thiazolidinone structure fused with a benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Overview

The compound contains:

- Thiazolidinone Ring : A five-membered heterocyclic structure that includes sulfur and nitrogen.

- Benzoic Acid Moiety : Enhances the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit various bacterial strains, demonstrating effectiveness against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound's mechanism of action includes the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK2 has been linked to the induction of apoptosis in cancer cells, making this compound a potential candidate for cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. The presence of the thiazolidinone ring suggests it may modulate inflammatory pathways, although specific mechanisms require further investigation .

The biological activity of this compound is attributed to its ability to interact with various protein targets. Molecular docking studies have indicated strong binding affinities with proteins involved in metabolic pathways and inflammation . The dual functionality of the thiazolidinone and benzoic acid moieties enhances its potential as a therapeutic agent.

Case Studies

- Protein Tyrosine Phosphatase Inhibition : This compound has been identified as an inhibitor of protein tyrosine phosphatases, which are critical in regulating cellular signaling pathways related to diabetes and metabolic disorders .

- In Silico Studies : Computational models suggest that the compound can effectively bind to target proteins involved in glucose metabolism, indicating potential applications in treating type 2 diabetes .

Data Summary

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiazolidinone + Benzoic Acid | Antimicrobial, Anticancer, Anti-inflammatory |

| Derivatives | Variations in aryl substituents | Varies widely; some show enhanced activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituent variations. Below is a structured comparison with structurally analogous compounds:

Structural Analogues with Indolylmethylene Substitutions

Compounds such as (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) and (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) replace the pyridine group with indole or substituted indole moieties. These analogues demonstrated potent antibacterial and antifungal activity, with 5b and 5h identified as lead candidates due to their efficacy against Staphylococcus aureus and Candida albicans . Notably, the (Z)-configuration in these compounds may enhance antimicrobial activity compared to (E)-isomers, though direct comparative data for the pyridine-containing target compound are lacking.

Furan-Substituted Thiazolidinones

(S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids feature a furan ring instead of pyridine or indole. Evaluated for antibacterial activity, these derivatives showed moderate to strong inhibition against Gram-positive bacteria (e.g., Bacillus subtilis) but weaker effects on Gram-negative strains.

Thiazolidinedione-Based Pharmaceuticals

Pioglitazone hydrochloride, a thiazolidinedione derivative, shares the thiazolidinone core but lacks the thioxo group and methylene bridge. It acts as a PPARγ agonist for diabetes management, highlighting how minor structural changes (e.g., oxidation state, substituents) can shift pharmacological targets from antimicrobial to metabolic regulation .

Benzoic Acid Derivatives with Indolinone Substituents

4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid (CAS 305376-86-7) replaces pyridine with an indolinone group. While structural data are available, biological activity data for this compound are absent in the provided evidence, limiting direct comparisons .

Discussion

The antimicrobial potency of thiazolidinone derivatives correlates strongly with substituent choice and stereochemistry. Pyridine-containing compounds like the target molecule may offer unique binding interactions compared to indole or furan analogues, but empirical data are needed to confirm this. The (Z)-isomers in consistently outperformed other configurations, suggesting that stereochemical optimization is crucial for activity . Conversely, the pentanoic acid chain in furan derivatives () may enhance bioavailability but requires further toxicity studies.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (E)-4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid?

- Methodological Answer : The synthesis involves multi-step reactions, including:

Knoevenagel Condensation : Formation of the exocyclic double bond between the pyridine and thiazolidinone moieties. Reaction conditions (e.g., ethanol as solvent, 60–80°C) must be optimized to favor the (E)-isomer over the (Z)-isomer .

Thiazolidinone Ring Formation : Cyclization using thiourea derivatives, requiring precise pH control (pH 4–6) to avoid side reactions .

Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity .

- Key Optimization Parameters : Temperature, solvent polarity, and catalyst selection (e.g., piperidine for condensation) significantly impact yield and stereoselectivity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and isomer purity (e.g., distinguishing (E) vs. (Z) configurations via coupling constants) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, thioamide C=S at ~1250 cm⁻¹) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate stability .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to varying pH (2–10), temperatures (4–40°C), and light conditions. Monitor degradation via HPLC every 24 hours .

- Kinetic Analysis : Calculate half-life (t₁/₂) in aqueous buffers to predict shelf-life .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified pyridine (e.g., fluorinated or methoxylated derivatives) and thiazolidinone rings (e.g., replacing S with O). Compare IC₅₀ values in target assays (e.g., kinase inhibition) .

- Data Table :

| Substituent Position | Modification | Biological Activity (IC₅₀, nM) |

|---|---|---|

| Pyridine C-3 | -F | 12.4 (Anticancer) |

| Thiazolidinone C-5 | -OCH₃ | 45.7 (Anti-inflammatory) |

| Example data from analogs in |

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP levels for viability).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What strategies validate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to putative targets (e.g., PPAR-γ) .

- Gene Knockdown : CRISPR/Cas9-mediated deletion of suspected targets to observe activity loss .

Q. How can computational methods predict the compound’s reactivity and regioselectivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactions (e.g., Michael addition at the α,β-unsaturated carbonyl) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., docking to COX-2 active site) .

Q. What are the challenges in resolving stereochemical or regiochemical ambiguities during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use amylose-based columns to separate (E)/(Z) isomers .

- X-ray Crystallography : Resolve ambiguous NOE effects in NMR by determining crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.